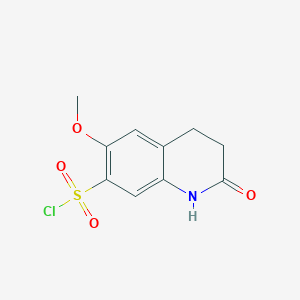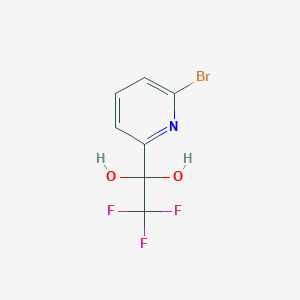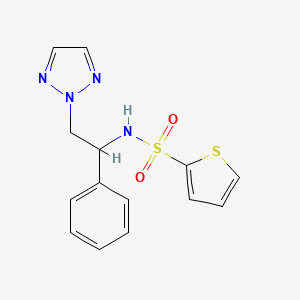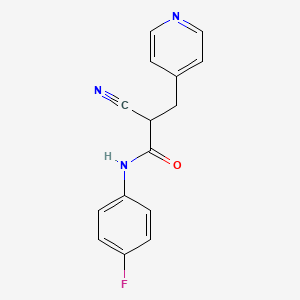
1-(4-(1h-Pyrrol-1-yl)phenyl)ethanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-(1H-Pyrrol-1-yl)phenyl)ethanone” is a chemical compound with the CAS Number 22106-37-2 . It has a molecular weight of 185.23 and a linear formula of C12H11NO .
Molecular Structure Analysis
The molecular structure of “1-(4-(1H-Pyrrol-1-yl)phenyl)ethanone” consists of a pyrrole ring attached to a phenyl ring through an ethanone group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-(1H-Pyrrol-1-yl)phenyl)ethanone” include a molecular weight of 185.23 , a solid physical form . The compound should be stored in a dry room at normal temperature .
Aplicaciones Científicas De Investigación
Overview of Hydroxycoumarin Chemistry
Hydroxycoumarins, including compounds like 3-hydroxycoumarin, have been widely studied for their chemical, photochemical, and biological properties. These compounds serve as significant precursors or active molecules in various applications, ranging from pharmaceuticals to agrochemicals. The reactivity and versatility of hydroxycoumarins underscore the potential utility of structurally or functionally related compounds like "1-(4-(1h-Pyrrol-1-yl)phenyl)ethanone oxime" in similar domains (Yoda, 2020).
Antioxidant Activity and Chemical Inhibition
Research on various organic compounds, including oximes, has highlighted their importance in inhibiting specific enzymes or in acting as antioxidants. For example, the study of oxazolidinone antimicrobials reveals the significance of structural modification to enhance selectivity and activity against microorganisms, suggesting that targeted modifications on compounds like "this compound" could yield potent antimicrobial or protective agents (Phillips & Sharaf, 2016).
Advanced Oxidation Processes
Compounds with oxime functionalities are part of studies focused on advanced oxidation processes (AOPs), indicating their potential role in environmental remediation or as intermediates in oxidative degradation pathways. The investigation into AOPs, including the degradation of pharmaceuticals, suggests a potential research avenue for "this compound" in environmental chemistry or pharmaceutical degradation processes (Qutob et al., 2022).
Proteostasis and Cellular Health
The exploration of 4-phenylbutyric acid's effects on maintaining proteostasis points to the broader utility of organic compounds in mitigating endoplasmic reticulum stress and enhancing protein folding. This line of research highlights the potential for compounds like "this compound" to contribute to studies focused on cellular health, protein misfolding diseases, and stress response mechanisms (Kolb et al., 2015).
Safety and Hazards
The safety information for “1-(4-(1H-Pyrrol-1-yl)phenyl)ethanone” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
(NE)-N-[1-(4-pyrrol-1-ylphenyl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10(13-15)11-4-6-12(7-5-11)14-8-2-3-9-14/h2-9,15H,1H3/b13-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPFQUACXGFCRJ-JLHYYAGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-1-(3-fluorophenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2397089.png)
![N-(3-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2397091.png)
![1-(2,5-Dimethylbenzyl)-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2397092.png)
![4-benzyl-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2397093.png)


![2-[4-(4-Bromophenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole](/img/structure/B2397099.png)



![5-Chloro-2-[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2397104.png)
![Ethyl 4-(2-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2397106.png)
